

An In-depth Technical Guide to Allantoin-13C2,15N4: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of **Allantoin-13C2,15N4**. This isotopically labeled compound is a crucial tool in metabolomics, particularly in the study of oxidative stress.

Core Chemical Properties

Allantoin-13C2,15N4 is a stable isotope-labeled analog of allantoin, a naturally occurring purine metabolite. The incorporation of two carbon-13 (¹³C) and four nitrogen-15 (¹⁵N) isotopes makes it an ideal internal standard for mass spectrometry-based quantification of endogenous allantoin.[1]

Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2,5-dioxoimidazolidin-4-yl)urea-13C2,15N4
CAS Number	1219402-51-3[2][3]
Molecular Formula	C ₂ ¹³ C ₂ H ₆ ¹⁵ N ₄ O ₃ [3]
Synonyms	5-Ureidohydantoin- 13 C ₂ , 15 N ₄ , (2,5-Dioxo-4-imidazolidinyl)urea- 13 C ₂ , 15 N ₄ [2]



Physicochemical Data

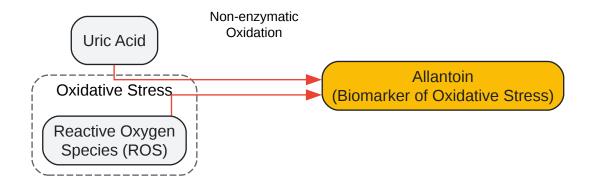
Property	Value	Source
Molecular Weight	164.07 g/mol	[2][3][4][5]
Appearance	White to Off-White Solid	[6][7]
Melting Point	224-226°C (decomposes)	[6][7][8][9]
Solubility	DMSO (Slightly, Heated), Methanol (Very Slightly)	[6][7]
Storage	Refrigerator (2-8°C) for long- term storage	[3]

Biological Significance and Applications

Allantoin is the primary oxidation product of uric acid, formed non-enzymatically by the action of reactive oxygen species (ROS).[10] Consequently, elevated levels of allantoin in biological fluids are considered a reliable biomarker for oxidative stress.[1] Allantoin-13C2,15N4 is primarily used as an internal standard in stable isotope dilution mass spectrometry assays to accurately quantify allantoin concentrations in various biological matrices, including urine, plasma, and synovial fluid.[10][11] This technique corrects for sample matrix effects and variations in instrument response, ensuring high accuracy and precision.[1]

Allantoin as a Biomarker of Oxidative Stress

The following diagram illustrates the formation of allantoin from uric acid as a result of oxidative stress.





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Caption: Formation of Allantoin from Uric Acid under Oxidative Stress.

Experimental Protocols

The primary experimental application of **Allantoin-13C2,15N4** is in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Allantoin in Urine by UPLC-MS/MS

This section details a published method for the quantification of allantoin in human urine using a stable isotope dilution UPLC-MS/MS assay. While the original study utilized DL-allantoin-5¹³C;1-¹⁵N as the internal standard, the protocol is directly applicable for **Allantoin-13C2,15N4** with minor adjustments to the mass-to-charge ratios in the mass spectrometry settings.[10]

- 1. Sample Preparation:[10]
- To 25 μL of urine, add 25 μL of Allantoin-13C2,15N4 internal standard solution (concentration to be optimized based on expected endogenous levels).
- Add 450 μL of a precipitation solution (0.5% formic acid in acetonitrile:deionized water, 95:5 v/v).
- Vortex the mixture thoroughly.
- Centrifuge at 15,000 rpm for 10 minutes to pellet precipitated proteins.
- Transfer the supernatant for UPLC-MS/MS analysis.
- 2. UPLC-MS/MS Analysis:[10]



Parameter	Value	
UPLC System	Waters ACQUITY UPLC or equivalent	
Column	ACQUITY UPLC™ BEH HILIC, 1.7 μm, 2.1 x 100 mm	
Column Temperature	40°C	
Mobile Phase	Isocratic elution with 0.5% formic acid in acetonitrile:deionized water (95:5, v/v)	
Flow Rate	200 μL/min	
Injection Volume	5 μL	
Mass Spectrometer	Triple quadrupole mass spectrometer with electrospray ionization (ESI)	
Ionization Mode	Positive Ion Mode	
Capillary Voltage	3.5 kV	
Cone Voltage	19 V	
Collision Energy	8 eV	
Desolvation Temperature	350°C	
Collision Gas	Argon	

3. Multiple Reaction Monitoring (MRM) Transitions:



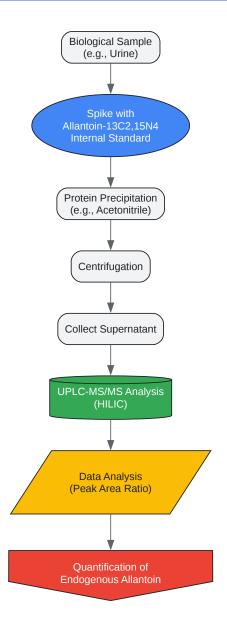
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Notes
Allantoin (endogenous)	159.0	116.0	Primary transition for quantification[10]
Allantoin (endogenous)	159.0	61.0	Secondary transition for confirmation[10]
Allantoin-13C2,15N4 (Internal Standard)	165.0	120.0	Predicted primary transition
Allantoin-13C2,15N4 (Internal Standard)	165.0	63.0	Predicted secondary transition

Note: The MRM transitions for **Allantoin-13C2,15N4** are predicted based on the fragmentation pattern of unlabeled allantoin and the mass shift from isotopic labeling. These should be confirmed experimentally.

Experimental Workflow for Allantoin Quantification

The following diagram outlines the typical workflow for quantifying allantoin in a biological sample using **Allantoin-13C2,15N4** as an internal standard.





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Caption: Workflow for Allantoin Quantification using Stable Isotope Dilution.

Synthesis and Characterization Synthesis

A specific, detailed synthesis protocol for **Allantoin-13C2,15N4** is not readily available in the public domain. However, the general approach involves the use of isotopically labeled precursors in a chemical synthesis route. One plausible method involves the reaction of a chlorinated hydantoin intermediate with isotopically labeled urea ([¹³C]- and [¹⁵N]-urea).[1] The synthesis of unlabeled allantoin can be achieved through the oxidation of uric acid.[1]



General Synthetic Steps (Hypothetical):

- Synthesis of a suitable precursor such as 5-chlorohydantoin.
- Nucleophilic substitution reaction with urea that has been synthesized using ¹³C- and ¹⁵N-labeled starting materials.
- Purification of the final product, typically by high-performance liquid chromatography (HPLC).

Characterization

The identity and isotopic purity of **Allantoin-13C2,15N4** are confirmed using a combination of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N NMR are essential to confirm the positions and extent of isotopic labeling.[1] For unlabeled allantoin, characteristic ¹³C NMR signals appear for the carbonyl carbons and the carbon in the hydantoin ring. In Allantoin-13C2,15N4, the signals for the two labeled carbons would be enhanced and potentially show coupling to the adjacent ¹⁵N atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact
 molecular weight of the labeled compound and to assess its isotopic purity.[1] The mass
 spectrum will show a molecular ion peak corresponding to the mass of the fully labeled
 molecule (164.07 Da).
- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the chemical purity of the compound.[1] The retention time of Allantoin-13C2,15N4 should be identical to that of unlabeled allantoin under the same chromatographic conditions.

In conclusion, **Allantoin-13C2,15N4** is an indispensable tool for researchers investigating oxidative stress. Its well-defined chemical properties and its application in robust analytical methods enable the precise and accurate quantification of endogenous allantoin, providing valuable insights into various physiological and pathological processes.



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